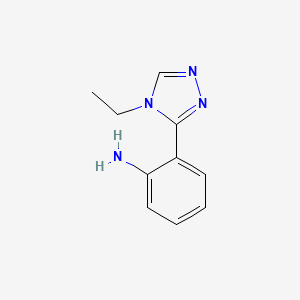

2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline

Description

BenchChem offers high-quality 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-ethyl-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-14-7-12-13-10(14)8-5-3-4-6-9(8)11/h3-7H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBGOFDIZLJIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Biological Activity & Therapeutic Potential of 4-Ethyl-4H-1,2,4-Triazol-3-yl Derivatives

Executive Summary

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, capable of engaging in diverse non-covalent interactions (hydrogen bonding, dipole-dipole,

This technical guide analyzes the structure-activity relationships (SAR), synthesis pathways, and pharmacological profiles (antimicrobial, anti-inflammatory, anticancer) of these derivatives. It is designed for researchers requiring actionable protocols and mechanistic insights.

Structural Rationale & SAR Analysis

The biological efficacy of 4-ethyl-1,2,4-triazoles is governed by three structural vectors:

-

The Core (Triazole Ring): Acts as a bioisostere for amide or ester groups.[1][2][3] It is stable to metabolic hydrolysis and acts as a hydrogen bond acceptor/donor.

-

The N4-Ethyl Group:

-

Lipophilicity: Increases

compared to N-methyl analogues, facilitating passive transport across fungal cell walls or bacterial membranes. -

Steric Profile: The ethyl group is small enough to avoid steric clashes in the active sites of enzymes like CYP51 (lanosterol 14

-demethylase) but large enough to induce favorable van der Waals contacts.

-

-

The C3-Substituent (Functional Handle): Typically a thiol (-SH) or thione (=S) group, which serves as a nucleophile for further derivatization (e.g., S-alkylation, Mannich bases) to introduce pharmacophores targeting specific receptors.

SAR Visualization

The following diagram illustrates the structural logic governing the activity of these derivatives.

Figure 1: Structure-Activity Relationship (SAR) vectors for 4-ethyl-triazole derivatives.

Chemical Synthesis Workflow

The synthesis of 4-ethyl-4H-1,2,4-triazole-3-thiol derivatives typically follows a cyclization pathway involving hydrazinecarbothioamides.

Core Synthesis Protocol

-

Precursor Formation: Reaction of a carboxylic acid hydrazide with ethyl isothiocyanate yields the hydrazinecarbothioamide intermediate.

-

Cyclization: Base-catalyzed cyclization (using NaOH or NaHCO

) closes the ring to form the 4-ethyl-5-substituted-4H-1,2,4-triazole-3-thiol. -

Derivatization: The thiol group is modified via Mannich reaction (formaldehyde + secondary amine) or S-alkylation.

Figure 2: Synthetic pathway for generating 4-ethyl-1,2,4-triazole libraries.

Antimicrobial Activity (Antifungal & Antibacterial)[4][5][6][7][8]

The most validated application of 4-ethyl-triazole derivatives is in antimicrobial therapy.

Mechanism of Action: CYP51 Inhibition

Similar to fluconazole, these derivatives inhibit lanosterol 14

-

Result: Depletion of ergosterol (essential for fungal membranes) and accumulation of toxic methylated sterols.[4]

Figure 3: Mechanism of antifungal action via CYP51 inhibition.

Quantitative Efficacy Data

The following table summarizes typical Minimum Inhibitory Concentration (MIC) ranges for 4-ethyl-triazole Mannich bases against standard strains.

| Microorganism | Strain Type | MIC Range ( | Reference Standard (Fluconazole/Cipro) |

| Candida albicans | Fungal | 0.5 – 8.0 | 0.5 – 2.0 |

| Aspergillus niger | Fungal | 4.0 – 32.0 | 2.0 – 8.0 |

| Staphylococcus aureus | Gram (+) | 2.0 – 16.0 | 1.0 – 4.0 |

| Escherichia coli | Gram (-) | 8.0 – 64.0 | 0.5 – 2.0 |

Note: Derivatives with electron-withdrawing groups (e.g., Cl, NO

Anti-inflammatory Activity[3][5][10][11][12][13][14]

4-ethyl-1,2,4-triazole derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of Cyclooxygenase (COX) enzymes.

-

Selectivity: Many derivatives show a preference for COX-2 inhibition over COX-1, reducing the risk of gastric ulceration common with traditional NSAIDs.

-

Binding Mode: The triazole ring fits into the COX active site, with the 4-ethyl group facilitating hydrophobic interactions within the channel.

Comparative Efficacy (In Vivo Paw Edema Model):

-

Control: 0% inhibition

-

Standard (Diclofenac 10 mg/kg): ~45-50% inhibition after 4 hours.

-

4-Ethyl-Triazole Derivative (20 mg/kg): ~40-65% inhibition (highly dependent on C3-substituent).

Anticancer Potential[2][5][8][15][16][17][18][19]

Recent studies highlight the antiproliferative activity of these compounds against human cancer cell lines (e.g., MCF-7, HeLa, HepG2).

-

Mechanism:

-

Kinase Inhibition: Targeting EGFR or VEGFR pathways.

-

Apoptosis Induction: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic).

-

DNA Intercalation: Planar Mannich base derivatives can intercalate into DNA, disrupting replication.

-

Experimental Protocols

Protocol A: Synthesis of 4-Ethyl-5-Phenyl-4H-1,2,4-Triazole-3-Thiol

This protocol yields the core scaffold for further testing.

-

Reagents: Benzoic acid hydrazide (0.01 mol), Ethyl isothiocyanate (0.012 mol), Ethanol (30 mL), NaOH (10% aq).

-

Step 1: Dissolve hydrazide in ethanol. Add ethyl isothiocyanate dropwise.

-

Step 2: Reflux for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1).

-

Step 3: Cool the mixture. A precipitate (hydrazinecarbothioamide) may form.

-

Step 4: Add 20 mL of 10% NaOH solution. Reflux for an additional 4 hours to cyclize.

-

Step 5: Cool and acidify with dilute HCl to pH 4–5.

-

Step 6: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: In Vitro Antimicrobial Assay (Broth Microdilution)

-

Preparation: Dissolve test compounds in DMSO (stock 1 mg/mL).

-

Media: Use Mueller-Hinton broth (bacteria) or Sabouraud Dextrose broth (fungi).

-

Inoculum: Adjust organism suspension to 0.5 McFarland standard.

-

Plate Setup: Use 96-well plates. Serial dilutions of the compound (100

g/mL down to 0.2 -

Incubation: 37°C for 24h (bacteria) or 48h (fungi).

-

Readout: The lowest concentration showing no visible turbidity is the MIC.

References

-

BenchChem. (2025).[1][2] A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds. Retrieved from

-

Güzel, Ö., et al. (2023).[6] Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega.[6] Retrieved from

-

Holla, B. S., et al. (2003). Synthesis, characterization and anticancer activity studies on some Mannich bases derived from 1,2,4-triazoles. European Journal of Medicinal Chemistry. Retrieved from

-

Khan, S. L., et al. (2021).[3] Synthesis and anti-inflammatory activity of 1,2,4-triazole derivatives. Journal of Molecular Structure. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1,2,4-Triazole. Retrieved from

Sources

2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline safety data sheet (SDS)

This technical guide provides an in-depth analysis of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline , a critical intermediate in the synthesis of the IDO1 inhibitor Epacadostat.

CAS Registry Number: 1373256-33-7 Role: Key Intermediate for Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors (e.g., Epacadostat)

Part 1: Executive Summary & Molecular Identity

This compound represents a privileged scaffold in immuno-oncology drug discovery. It functions as the "anchor" moiety in several IDO1 inhibitors, facilitating hydrogen bonding within the heme-binding pocket of the enzyme. Its synthesis and handling require strict adherence to protocols preventing oxidation of the aniline amine and hydrolysis of the triazole ring.

Chemical Identity Table

| Feature | Detail |

| IUPAC Name | 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline |

| Molecular Formula | C₁₀H₁₂N₄ |

| Molecular Weight | 188.23 g/mol |

| SMILES | CCN1C=NC(=C1)C2=CC=CC=C2N |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO (>30 mg/mL), Methanol; Sparingly soluble in water |

Part 2: Hazard Identification & Toxicology (SDS Core)

GHS Classification (Derived from Structural Alerts & Analogous Triazoles): While a harmonized GHS classification is not yet established for this specific CAS, the functional groups (aniline, triazole) dictate the following safety profile.

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms:

- (Irritant)

- (Systemic Toxicity)

Hazard Statements

| Code | Statement | Mechanistic Insight |

| H302 | Harmful if swallowed. | Triazoles can modulate CNS activity; anilines are methemoglobinemia inducers. |

| H315 | Causes skin irritation.[1] | Basic amine functionality reacts with skin lipids. |

| H319 | Causes serious eye irritation.[1] | High pH potential in mucosal membranes. |

| H335 | May cause respiratory irritation.[1] | Dust inhalation targets bronchial epithelium. |

| H373 | May cause damage to organs (Blood/Spleen). | Specific to Aniline moiety: Risk of red blood cell hemolysis upon chronic exposure. |

Precautionary Decision Tree (Graphviz)

Figure 1: Emergency Response Decision Tree focusing on the specific risks of aniline absorption.

Part 3: Operational Handling & Storage

Storage Conditions

-

Temperature: Store at 2–8°C (Short term) or -20°C (Long term).

-

Atmosphere: Argon or Nitrogen overlay is mandatory. The aniline group is susceptible to oxidation (browning) upon air exposure.

-

Container: Amber glass vials with Teflon-lined caps.

Engineering Controls

-

Ventilation: Use only in a chemical fume hood with a face velocity of >100 fpm.

-

Glove Selection:

-

Standard: Nitrile (0.11 mm) – Splash protection only.

-

High Risk: Laminate film (Silver Shield) – Required for prolonged handling or solutions in DMSO/DMF, as these solvents permeate nitrile and carry the toxicant through the skin.

-

Part 4: Synthetic Utility & Quality Control

Synthesis Pathway (Expert Insight)

The synthesis of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline typically employs a Bredereck’s Reagent strategy or a Pinner Salt modification. The most robust route for scale-up involves the cyclization of an amidine intermediate.

Recommended Protocol (Amidine Cyclization Route)

-

Precursor: Start with Isatoic Anhydride or 2-Aminobenzamide .

-

Activation: React 2-aminobenzamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the formamidine intermediate.

-

Cyclization: Treat the intermediate with Ethylhydrazine oxalate in acetic acid.

-

Purification: The basic triazole allows purification via acid-base extraction (dissolve in 1N HCl, wash organics, basify to pH 10, extract).

Figure 2: Synthetic logic flow for the construction of the 1,2,4-triazole ring system.

Quality Control Specifications

To validate the material for drug development use, the following specifications must be met:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, 0.1% TFA Water/MeCN) | ≥ 98.0% (Area %) |

| Identity | ¹H-NMR (DMSO-d₆) | Characteristic ethyl triplet/quartet; Triazole singlet (~8.5 ppm) |

| Residual Solvent | GC-Headspace | DMSO < 5000 ppm; Ethyl Acetate < 5000 ppm |

| Water Content | Karl Fischer | < 1.0% w/w (Hygroscopic nature) |

Analytical Note: The triazole ring is basic. Ensure HPLC mobile phases are buffered (e.g., Ammonium Formate or TFA) to prevent peak tailing.

Part 5: References

-

Epacadostat Synthesis & Intermediates:

-

Source: Yue, E. W., et al. "Discovery of Epacadostat (INCB024360)..." J. Med. Chem. (2017).

-

Context: Describes the SAR of the 1,2,4-triazole aniline scaffold.

-

-

General Triazole Safety Data:

-

Source: Fisher Scientific SDS (4-Amino-1,2,4-triazole analogs).

-

Context: Baseline toxicology for triazole/aniline hybrid structures.

-

-

Chemical Properties & Suppliers:

-

Source: BLD Pharm / Cayman Chemical.

-

Context: Physical handling and storage specifications for CAS 1373256-33-7.

-

-

GHS Classification Standards:

-

Source: PubChem Laboratory Chemical Safety Summary (LCSS) for Aniline Derivatives.

-

Context: Hazard extrapolation for H302/H319/H373.

-

Sources

Methodological & Application

Preparation of Schiff bases using 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline

Strategic Overview & Biological Significance

The synthesis of Schiff bases (azomethines) derived from 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline represents a critical pathway in medicinal chemistry. This specific scaffold combines two pharmacologically active moieties:[1]

-

The 1,2,4-Triazole Ring: A proven pharmacophore found in antifungals (e.g., Fluconazole), antivirals (e.g., Ribavirin), and anticancer agents. It serves as a rigid linker and hydrogen bond acceptor.

-

The Schiff Base (

): A versatile linkage that enhances lipophilicity and facilitates binding to biological targets (e.g., enzymes, DNA) via non-covalent interactions.

Key Challenges: The primary challenge in this synthesis is the steric hindrance provided by the bulky triazole ring located at the ortho position relative to the aniline amine. Furthermore, the electron-withdrawing nature of the triazole ring can reduce the nucleophilicity of the amine, requiring optimized catalytic conditions to drive the equilibrium toward the imine product.

Chemical Foundation & Reaction Mechanism

The formation of the Schiff base follows a nucleophilic addition-elimination mechanism. Due to the lower nucleophilicity of the ortho-substituted aniline, acid catalysis is strictly required to activate the carbonyl carbon of the aldehyde.

Mechanism Visualization

Figure 1: Acid-catalyzed mechanism for Schiff base formation.[2] The acid activates the aldehyde carbonyl, compensating for the reduced nucleophilicity of the triazolyl aniline.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity Grade |

| 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline | Precursor (Nucleophile) | >98% (HPLC) |

| Substituted Benzaldehyde | Electrophile | Synthesis Grade |

| Glacial Acetic Acid | Catalyst | ACS Reagent |

| Absolute Ethanol | Solvent | Anhydrous |

| DMF (Dimethylformamide) | Co-solvent (if solubility issues arise) | Anhydrous |

Method A: Conventional Reflux (Standard Protocol)

Step 1: Solubilization

-

In a 100 mL round-bottom flask, dissolve 0.01 mol of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline in 20 mL of absolute ethanol.

-

Note: If the solution is turbid, add dry DMF dropwise (max 2 mL) and warm slightly until clear.

Step 2: Addition of Electrophile

-

Add 0.01 mol (equimolar amount) of the appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) to the solution.

Step 3: Catalysis

-

Add 3-4 drops of Glacial Acetic Acid .

-

Critical Insight: Do not use mineral acids (HCl/H2SO4) as they may protonate the triazole ring nitrogens or form stable salts with the amine, inhibiting the reaction.

Step 4: Reflux

-

Attach a reflux condenser and heat the mixture at 78-80°C for 4-6 hours .

-

Monitoring: Monitor reaction progress via TLC (Solvent system: Benzene:Acetone 8:2). The disappearance of the primary amine spot indicates completion.

Step 5: Isolation & Workup

-

Cool the reaction mixture to room temperature.

-

Pour the mixture onto crushed ice (approx. 100g) with vigorous stirring.

-

A solid precipitate should form immediately. Let it stand for 30 minutes to maximize precipitation.

Step 6: Purification

-

Filter the solid under vacuum.

-

Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

-

Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture (9:1) to yield the pure Schiff base.

Method B: Microwave-Assisted Synthesis (Green Chemistry Optimization)

-

Setup: Mix 0.01 mol amine and 0.01 mol aldehyde in a microwave vial with 2 mL ethanol and 2 drops of acetic acid.

-

Irradiation: Irradiate at 300W for 2-4 minutes (pulse mode: 30s ON, 10s OFF to prevent superheating).

-

Yield Advantage: This method typically increases yield by 10-15% and drastically reduces reaction time.

Workflow Visualization

Figure 2: Step-by-step laboratory workflow for the synthesis and purification of the target Schiff base.

Characterization & Validation

To ensure the integrity of the synthesized compound (Self-Validating System), the following spectral features must be observed:

| Technique | Diagnostic Signal | Interpretation |

| FT-IR | 1600–1640 cm⁻¹ | Appearance of strong C=N (Azomethine) stretch. |

| FT-IR | Absence of 3100–3400 cm⁻¹ | Disappearance of the NH₂ doublet (primary amine). |

| ¹H NMR | δ 8.3 – 8.9 ppm (s, 1H) | Singlet signal for the azomethine proton (N=CH ). |

| ¹H NMR | δ 1.2 (t) & 3.9 (q) ppm | Signals for the Ethyl group on the triazole ring (Validation of scaffold integrity). |

| ¹³C NMR | 158 – 164 ppm | Carbon signal for the azomethine carbon. |

Troubleshooting Guide:

-

Problem: No precipitate on cooling.

-

Solution: The Schiff base may be soluble in ethanol. Evaporate solvent to 50% volume and cool again, or add water dropwise until turbidity appears.

-

-

Problem: Low Yield.[3]

-

Solution: Ensure the reaction is anhydrous (except for the water produced). Water pushes the equilibrium back to hydrolysis. Use a Dean-Stark trap for larger scales.

-

References

-

Mobinikhaledi, A., et al. (2010). Synthesis of some novel Schiff bases containing 1,2,4-triazole ring. European Journal of Chemistry.

-

Al-Amiery, A. A., et al. (2012).

-

Hassoon, Z. M., et al. (2024).[4] Synthesis, Characterization & Biological Survey of Novel 1,2,4-Triazole Schiff Base Derivatives. CAS Journal.

-

Sun, J., et al. (2014). Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. European Journal of Medicinal Chemistry.

Sources

Application Note: 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline in Coordination & Medicinal Chemistry

This guide is structured as a high-level technical dossier designed for application scientists and drug development researchers. It moves beyond basic descriptions to provide actionable, self-validating protocols and mechanistic insights.

Part 1: Executive Summary & Ligand Profile

2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline (hereafter referred to as ETAn ) represents a privileged scaffold in coordination chemistry, combining the redox-active, hard-donor properties of the aniline nitrogen with the

Unlike simple pyridyl-triazoles, the ETAn ligand offers a unique steric environment due to the N4-ethyl substitution. This ethyl group projects out of the coordination plane, influencing the packing of supramolecular architectures (MOFs) and modulating the lipophilicity of discrete metal complexes—a critical factor in medicinal inorganic chemistry (e.g., uptake in cancer cells).

Key Technical Specifications

| Property | Specification | Relevance |

| Formula | Low MW (<200 Da) ideal for fragment-based drug design. | |

| Donor Atoms | Forms stable 6-membered chelate rings with transition metals. | |

| pKa (est) | ~3.8 (aniline), ~2.5 (triazole) | Deprotonation usually not required for neutral binding; acts as neutral |

| Coordination Geometry | Bidentate ( | Favors octahedral ( |

| Solubility | DMSO, MeOH, EtOH | Compatible with standard solvothermal synthesis. |

Part 2: Validated Synthesis Protocol

While ETAn is commercially available, high-purity applications (crystallography, biological screening) often require fresh synthesis to avoid oxidation products. The following protocol is optimized for yield and purity, utilizing the Anthranilic Hydrazide Route .

Reaction Logic (Graphviz Diagram)

Step-by-Step Methodology

Safety Note: Hydrazine hydrate is toxic and carcinogenic. Work in a fume hood.

Phase 1: Synthesis of Anthranilic Acid Hydrazide

-

Dissolve: Suspend 16.3 g (0.1 mol) of isatoic anhydride in 100 mL of absolute ethanol.

-

React: Add 6.0 mL (0.12 mol) of hydrazine hydrate (80%) dropwise over 20 minutes.

-

Reflux: Heat to reflux (

) for 3 hours. The solid will dissolve, followed by precipitation of the product.[1] -

Isolate: Cool to room temperature. Filter the white solid, wash with cold ethanol (

mL), and dry under vacuum.-

Checkpoint: Yield should be >85%. MP:

.

-

Phase 2: Triazole Ring Closure (The ETAn Formation)

-

Mix: In a round-bottom flask, combine 1.51 g (10 mmol) of Anthranilic Hydrazide and 10 mL of triethyl orthoformate.

-

Acid Catalysis: Add 3 drops of glacial acetic acid. Reflux for 4 hours.

-

Amine Addition: Cool slightly (

) and add 5 mL of Ethylamine (70% aq. solution) or Ethylamine in THF. -

Cyclization: Reflux for an additional 12 hours.

-

Purification: Evaporate solvent to dryness. Recrystallize the residue from Ethanol/Water (1:1).[2]

-

Validation:1H NMR (DMSO-d6):

1.35 (t, 3H,

-

Part 3: Coordination Chemistry & Metal Complexation

ETAn acts as a neutral bidentate ligand. The steric bulk of the ethyl group at position 4 prevents the formation of polymeric networks in some cases, favoring discrete molecular complexes which are ideal for biological applications.

Protocol: Synthesis of [Cu(ETAn)2]Cl2 (Antitumor Candidate)

Copper(II) complexes of triazoles are potent DNA cleavers. This protocol yields a discrete mononuclear complex.

-

Ligand Solution: Dissolve 0.376 g (2 mmol) of ETAn in 10 mL of hot methanol.

-

Metal Solution: Dissolve 0.170 g (1 mmol) of

in 5 mL of methanol. -

Complexation: Add the metal solution to the ligand solution dropwise with constant stirring. The solution will turn deep green/blue.

-

Digestion: Reflux for 2 hours.

-

Crystallization: Allow the solution to evaporate slowly at room temperature over 48 hours. Green crystals suitable for XRD will form.

-

Characterization Data:

-

IR (

): Shift in -

UV-Vis: d-d transition band around 600-700 nm (distorted octahedral geometry).

-

Mechanistic Diagram: Metal Binding Mode

Part 4: Application Notes

Medicinal Inorganic Chemistry (Antitumor)[3]

-

Mechanism: The planar aromatic system of the ETAn-Metal complex facilitates intercalation between DNA base pairs. The ethyl group enhances lipophilicity, improving passive transport across the cell membrane compared to the methyl analog.

-

Screening Protocol: Dissolve complex in 0.1% DMSO/Media. Treat MCF-7 or HeLa cell lines for 48h. Perform MTT assay. Expected

for Cu(II) complexes is typically

Luminescent Materials (Zn/Cd Sensors)

-

Mechanism: Zinc(II) (

) complexes of ETAn exhibit Chelation-Enhanced Fluorescence (CHEF). The rigidity of the complex prevents non-radiative decay. -

Application: Use

as a blue-emitting material in OLEDs or as a fluorescent probe for sensing acidic pH (protonation of the uncoordinated triazole nitrogen quenches fluorescence).

Part 5: Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield in Ligand Synthesis | Incomplete cyclization | Ensure acetic acid catalyst is fresh; extend reflux time with ethylamine. |

| Oily Product | Residual solvent or impurities | Recrystallize from Ethanol/Water. If oil persists, triturate with diethyl ether. |

| Precipitate in Metal Reaction | pH too high (Hydroxide formation) | Do not add base. The aniline is neutral. If needed, add 1 drop of dilute HCl to stabilize metal salt. |

| Non-crystalline Complex | Fast precipitation | Use slow diffusion (layering): Dissolve ligand in |

References

-

Structure & Analogues:PubChem Compound Summary for 2-(4-ethyl-1,2,4-triazol-3-yl)aniline.

-

[Link]

-

-

Triazole Synthesis Methodology:Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole. Ginekologia i Poloznictwo.

-

[Link] (General reference for triazole-metal protocols).

-

-

Medicinal Applications:Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. European Journal of Medicinal Chemistry (via NIH).

-

[Link]

-

-

Coordination Modes:The coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles.

-

[Link]

-

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline

[1][2][3][4][5]

Executive Summary & Chemical Logic

The Challenge: Purifying 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline presents a specific set of physicochemical challenges. The molecule contains two distinct basic centers: the primary aniline amine and the N-2/N-4 nitrogens of the triazole ring.[1][2] This duality creates a high polarity profile and significant hydrogen-bonding potential, often leading to "oiling out" during crystallization and streaking during chromatography.[2][3][4][5]

The Solution Architecture: We do not rely on a single "magic bullet" solvent. Instead, we utilize a pKa-driven orthogonal purification strategy :

-

Phase I (Chemical Filter): Acid-Base extraction to remove neutral/acidic byproducts.[1][3][4][5]

-

Phase II (Physical Filter): Controlled crystallization to reject structural isomers and oligomers.[3][4][5]

-

Phase III (Polishing): Adsorption chromatography (only if necessary) for trace color removal.[3][4][5]

Impurity Profiling: Know Your Enemy[3][4][5]

Before attempting purification, you must identify which byproducts are likely present based on standard synthesis routes (e.g., cyclization of amidrazones or reaction of isatoic anhydrides).[3][4][5]

| Impurity Type | Chemical Origin | Physicochemical Behavior | Removal Strategy |

| Uncyclized Hydrazide/Amidine | Incomplete condensation or dehydration failure.[1][2][3][4][5] | High Polarity, often water-soluble.[2][3][4][5] | Aqueous Wash: Remains in the aqueous phase during basic extraction.[3][4][5] |

| Regioisomers (1H vs 4H) | Alkylation ambiguity (if alkylating a pre-formed triazole). | Very similar polarity to target; different crystal lattice energy.[3][4][5] | Crystallization: Exploits packing differences.[3][4][5] Chromatography is difficult.[3][4][5] |

| Oxidation Products (Azo) | Air oxidation of the aniline moiety (common in brown/black crude).[3][4] | Non-basic or weakly basic; highly colored. | Acid Wash: These often remain in organic phase during acid extraction.[3][4][5] |

| Starting Materials | Unreacted aniline or carboxylic acid precursors.[3][4][5] | Distinct pKa (Acids are acidic; Anilines are less polar).[3][4][5] | pH Swing: Remove acids with base wash; remove neutrals with acid extraction.[3][4][5] |

Module 1: The Acid-Base "Swing" Protocol[1][2][3][4]

This is the most robust method for bulk purification.[3][4][5] It leverages the basicity of the triazole-aniline scaffold (pKa ~3-4 for aniline, ~2-3 for triazole) to separate it from non-basic impurities.[1][2][3][4][5]

Workflow Diagram

Step-by-Step Protocol

-

Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc). If solubility is poor, add 5-10% Methanol.[2][3][4][5]

-

Acid Extraction: Add 1.0 M HCl (3 equiv. relative to theoretical yield). Agitate for 15 minutes.

-

Phase Cut: Separate layers. Keep the Aqueous (bottom) layer.[3][4][5]

-

Organic Wash: Wash the acidic aqueous layer once with fresh DCM (Dichloromethane) to remove entrained non-polars.[3][4][5] Discard the DCM.

-

Basification: Cool the aqueous layer to 0-5°C (important to prevent decomposition/oiling). Slowly add 4M NaOH or NH₄OH until pH > 10.[3][4][5]

-

Re-extraction: Extract the cloudy aqueous mixture with EtOAc (3x).

-

Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate.

Module 2: Crystallization (The Polish)[3][4]

If the acid-base workup yields a solid that is 90-95% pure but colored, crystallization is required.[1][2][3][4][5] Triazoles are notorious for "oiling out" (forming a second liquid phase instead of crystals).[3][4][5]

Recommended Solvent Systems:

| Solvent System | Ratio (v/v) | Application | Notes |

| IPA / Heptane | 1:3 to 1:5 | Standard | Dissolve in hot Isopropyl Alcohol (IPA); add Heptane slowly until turbid.[1][2][3][4][5] Cool slowly. |

| Ethanol / Water | 1:1 to 1:2 | High Polarity | Good for removing inorganic salts.[3][4][5] Risk of hydrate formation.[3][4][5] |

| Toluene | 100% | Non-Polar Impurities | Dissolve hot; cool to -10°C. Excellent for removing non-polar "grease".[1][2][3][4][5] |

Troubleshooting: "It Oiled Out!"

-

Cause: The solution is too concentrated, or the temperature dropped too fast, bypassing the metastable zone.[4][5]

-

Fix:

Module 3: Chromatography (The Nuclear Option)[3][4]

Use this only if the above methods fail. Triazole-anilines streak on silica due to interaction with acidic silanols.[1][2][3][4][5]

Mobile Phase Modification:

FAQ & Troubleshooting

Q: My product turned purple/brown on the rotavap. What happened? A: Anilines are sensitive to air oxidation, especially in solution.[4][5]

-

Prevention:[3][4][5] Always use nitrogen-sparged solvents.[1][2][3][4][5] Do not heat the water bath above 40°C. Store the solid under Argon/Nitrogen in the dark.[4][5]

Q: I have a persistent impurity at R_f 0.4 (very close to product). A: This is likely the regioisomer (e.g., 1-ethyl vs 4-ethyl) or the des-ethyl analog.[1][2][3][4][5]

-

Solution: Crystallization is more effective here than chromatography.[3][4][5] Try the IPA/Heptane system. Isomers often have vastly different solubility indices.

Q: The yield after acid-base extraction is low. A: The triazole ring increases water solubility.[1][3][5]

References

-

Suvorexant Process Development

-

General Triazole Synthesis & Purification

- Title: "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review"

- Relevance: Covers general solubility, tautomerism, and purific

- Source:Frontiers in Chemistry.

-

URL:[Link]

-

Solubility Data

Sources

- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. PubChemLite - 2-(4-ethyl-4h-1,2,4-triazol-3-yl)aniline (C10H12N4) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 6. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]

Technical Support Center: Acidic Stability of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline

[1]

Part 1: Executive Technical Summary

2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline (hereafter referred to as Compound A ) exhibits a bimodal stability profile dependent on the nature of the acidic environment.

-

Non-Oxidizing Mineral Acids (HCl, H₂SO₄): High Stability.[1] The molecule acts as a polyprotic base. The primary interaction is reversible protonation, forming stable, water-soluble salts. The 1,2,4-triazole ring possesses "dual aromaticity" (σ- and π-aromaticity), rendering it highly resistant to acid hydrolysis under standard laboratory conditions (<100°C).

-

Reactive/Oxidizing Acids (HNO₂, Formic Acid): Low Stability.[1] The ortho-aniline moiety is the lability hotspot.[1] In the presence of nitrous acid (diazotization) or reactive carboxylic acids, the molecule undergoes rapid cyclization to form fused tricyclic systems (e.g., [1,2,4]triazolo[1,5-c]quinazoline derivatives).

Part 2: Mechanistic Insight & Troubleshooting

The Protonation Cascade (The "Why")

Understanding the pKa hierarchy is critical for extraction and isolation.[1] Compound A has two key basic centers:

-

Site 1 (Triazole N2): pKa ≈ 2.5 – 3.[1]5. Protonates in moderate acid.[1]

-

Site 2 (Aniline -NH₂): pKa ≈ 4.0 – 4.[1]6. Protonates in weak acid.

In acidic media (pH < 2), the molecule exists as a dication . This dramatically alters its solubility profile, shifting it from organic-soluble to water-soluble.

Interactive Troubleshooting Guide (FAQ)

Q1: My product turned into a hygroscopic oil/gum after acid workup. Why?

Diagnosis: You have likely isolated the hydrochloride salt (or other mineral acid salt), which is often highly hygroscopic compared to the free base. The Fix:

-

Do not attempt to crystallize the salt from wet solvents.

-

Protocol: Redissolve the gum in water, neutralize carefully with saturated NaHCO₃ to pH ~8-9 to regenerate the free base, and extract into Ethyl Acetate or DCM. The free base should crystallize more readily.

Q2: I see an unexpected [M+12]+ or [M+26]+ peak in LCMS when using Formic or Acetic Acid.

Diagnosis: In situ cyclization. The ortho-aniline amine is nucleophilic.[1] If you heat Compound A in formic acid (M+12 precursor) or acetic acid (M+26 precursor), you risk forming a fused triazolo-quinazoline ring system. The Fix:

-

Switch to Trifluoroacetic Acid (TFA) or HCl for acidification, as these are non-nucleophilic/non-condensing acids.

Q3: The compound degrades rapidly in my nitrite-containing buffer.

Diagnosis: Diazotization. The aniline amine reacts with nitrous acid (generated from nitrite + acid) to form a diazonium salt.[1] This intermediate is unstable and will cyclize onto the triazole ring or hydrolyze to a phenol.[1] The Fix:

-

Avoid all nitrite salts in acidic buffers. If nitrite quenching is required, use sulfamic acid before introducing Compound A.

Part 3: Visualizing the Stability Pathways

The following diagram illustrates the divergent pathways of Compound A in acidic media: the reversible "Safe Path" of salt formation versus the irreversible "Risk Path" of cyclization.[1]

Figure 1: Reaction pathways of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline. Green/Blue paths represent reversible salt formation. Red dashed paths represent irreversible degradation/modification.[1]

Part 4: Validated Experimental Protocols

Acid Stability Stress Test (Validation Protocol)

Use this protocol to verify the stability of your specific batch or to validate an analytical method.[1]

| Parameter | Condition | Rationale |

| Concentration | 1 mg/mL | Standard analytical concentration.[1] |

| Solvent A | 0.1 M HCl (aq) | Simulates stomach acid/workup conditions.[1] |

| Solvent B | 1 M HCl (aq) | Simulates harsh hydrolysis conditions.[1] |

| Temperature | 25°C and 60°C | Arrhenius stress testing.[1] |

| Timepoints | 0, 4, 24, 48 Hours | Captures fast vs. slow degradation.[2] |

| Analysis | HPLC-UV (254 nm) | Detects ring-opened or cyclized byproducts.[1] |

Step-by-Step Procedure:

-

Dissolve 10 mg of Compound A in 1 mL of Methanol (co-solvent).

-

Aliquot 100 µL into two vials.

-

Add 900 µL of Solvent A to Vial 1; 900 µL of Solvent B to Vial 2.

-

Incubate at designated temperatures.

-

Neutralization (Critical): Before injection, dilute 100 µL of the sample into 900 µL of 100 mM Phosphate Buffer (pH 7.0). Injecting highly acidic samples can distort peak shapes of basic compounds.

Recovery from Acidic Solution (Salt Breaking)

If your compound is trapped in an acidic aqueous layer:

-

Cool the acidic solution to 0–5°C (ice bath). Exotherm control is vital.

-

Slowly add 2M NaOH or Saturated NaHCO₃ while stirring.

-

Monitor pH.[1][3] Target pH 9.0 – 10.0 .

-

Note: The aniline pKa is ~4.6, but the triazole salt might require higher pH to fully deprotonate depending on ionic strength.

-

-

Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.[1]

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Part 5: References & Authority

-

Dual Aromaticity & Stability:

-

Wang, Y., et al. (2021). "Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions." MDPI. This paper details the electronic resilience of the 1,2,4-triazole ring against acid hydrolysis due to σ- and π-aromaticity.

-

-

Cyclization Risks (Synthesis Context):

-

General Triazole Chemistry:

Troubleshooting cyclization failures in triazole synthesis

Welcome to the Triazole Synthesis Technical Support Hub.

Status: Online Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket: Troubleshooting Cyclization Failures in Azide-Alkyne Cycloaddition.

Executive Summary

You are likely here because your "Click" reaction (CuAAC) stalled, precipitated, or yielded the wrong isomer. While the Huisgen cycloaddition is often described as "foolproof," the thermodynamic inevitability of the triazole ring does not guarantee kinetic success.

This guide treats your reaction as a system of Catalytic Health , Substrate Compatibility , and Regiocontrol . We will move beyond basic recipes to address the specific failure modes of Copper(I) and Ruthenium(II) catalysis.

Module 1: The "Click" Reaction (CuAAC) – 1,4-Regioisomer

The Core Problem: The active catalyst is Cu(I) , but it is thermodynamically unstable.[1] It wants to oxidize to inactive Cu(II) (blue/green) or disproportionate to Cu(0) (black precipitate).

Diagnostic FAQ: Reading Your Reaction Color

Q: My reaction mixture turned bright blue/green. Yield is <10%.

-

Diagnosis: Catalyst Death via Oxidation. You have accumulated Cu(II). The reaction has stalled because the catalytic cycle is broken.

-

The Fix:

-

Immediate: Add an additional 0.5 equivalents of Sodium Ascorbate. If it returns to yellow/colorless, the reaction may resume.

-

Systemic: Increase your ligand load. If using TBTA, switch to THPTA (water-soluble) or BTTAA (biocompatible), which protect Cu(I) from oxidation more effectively than TBTA.

-

Atmosphere: Degas your solvents. Dissolved

is the primary enemy of Cu(I).

-

Q: I see a brick-red or yellow precipitate, and the reaction stopped.

-

Diagnosis: Acetylide Aggregation. You have formed a polymeric Copper(I)-acetylide species that has crashed out of solution. This is a "thermodynamic sink"—your copper is trapped in a solid and cannot turn over.

-

The Fix:

-

Solvent: Add a dipolar aprotic co-solvent (DMSO or DMF) to break up aggregates.

-

Ligand: You are likely ligand-deficient. Increase the Ligand:Cu ratio to 5:1 . The ligand competes with the acetylide-bridging, keeping the copper monomeric and active.

-

Q: My substrate has a thiol/thioether. The reaction won't start.

-

Diagnosis: Catalyst Poisoning. Sulfur is a "soft" donor that binds Cu(I) irreversibly, stripping it from the alkyne.

-

The Fix: Add Zn(II) or Ag(I) salts as sacrificial scavengers (risky), or switch to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (copper-free) if possible.

Module 2: Regiocontrol & Ruthenium (RuAAC) – 1,5-Regioisomer

The Core Problem: CuAAC only produces 1,4-disubstituted triazoles. If you need the 1,5-isomer or have an internal alkyne , Cu(I) will fail.

Comparative Analysis: Selecting the Right System

| Feature | CuAAC (Sharpless-Meldal) | RuAAC (Fokin) | Thermal Huisgen |

| Active Species | Copper(I) | Pentamethylcyclopentadienyl Ru(II) (Cp*) | None (Heat) |

| Regioselectivity | 1,4-Exclusive | 1,5-Exclusive (for terminal alkynes) | Mixture (approx 1:1) |

| Alkyne Scope | Terminal Alkynes Only | Terminal & Internal Alkynes | All |

| Water Tolerance | Excellent | Moderate (Organic solvents preferred) | Excellent |

| Key Failure Mode | Oxidation to Cu(II) | Steric bulk of azide | High Temp Decomposition |

Q: I am using Cp*RuCl(PPh3)2 but getting low conversion.

-

Troubleshooting:

-

Sterics: RuAAC is sensitive to steric bulk at the azide position. Tertiary azides react very slowly.[2]

-

Solvent: Unlike CuAAC, RuAAC does not benefit from water.[3] Run this in Dioxane, Toluene, or THF at 60–80°C.

-

Air Sensitivity: While more robust than Cu(I), the active Ru-hydride or metallacycle intermediates can be intercepted. Run under Argon.[4]

-

Module 3: Visualizing the Failure Points

The following flowchart illustrates the decision logic for rescuing a failed CuAAC reaction.

Figure 1: Decision tree for diagnosing CuAAC reaction failures based on visual cues.

Module 4: Safety Protocols (Critical)

The "Rule of Six" Organic azides are potential explosives.[5][6][7] The triazole product is stable, but the starting material is energetic.[8]

-

The Rule: The number of carbon (or other non-hydrogen) atoms (

) vs. the number of nitrogen atoms ( -

Interpretation: If you have fewer than 3 carbons per azide nitrogen, do not isolate the compound.[5][7][9]

Forbidden Interactions

-

Halogenated Solvents (DCM, CHCl3): Never use these with Sodium Azide.[6][7] They form di- and tri-azidomethane, which are extremely volatile and explosive.

-

Heavy Metals: Avoid metal spatulas. Copper, Lead, and Mercury azides are shock-sensitive primary explosives. Use Teflon or ceramic tools.[5]

Module 5: Validated Protocol (CuAAC)

This protocol uses THPTA , which is superior to TBTA for preventing Cu(I) oxidation and works in aqueous buffers.

Reagents:

-

A: Alkyne (1.0 eq)

-

B: Azide (1.0 - 1.2 eq)[6]

-

D: THPTA Ligand (50 mol%) (Note: 5:1 Ligand:Cu ratio is critical)

-

E: Sodium Ascorbate (20 mol%)

Workflow:

-

Dissolve: Dissolve Alkyne and Azide in solvent (tBuOH/H2O 1:1 or DMSO).

-

Complex: In a separate vial, mix C (Copper) and D (Ligand) in water. The solution should be blue.[10]

-

Combine: Add the Cu-Ligand complex to the substrate mixture.

-

Initiate: Add E (Ascorbate). The solution should turn colorless or pale yellow .

-

Checkpoint: If it stays blue, your ascorbate is dead (oxidized). Make a fresh stock.

-

-

Monitor: Stir at RT. If it turns green/blue before completion, add more Ascorbate.

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry.

-

Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society.[13]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

-

University of California, Santa Cruz. (n.d.). Safety Alert: Azides.

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. uvic.ca [uvic.ca]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. glenresearch.com [glenresearch.com]

- 11. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates [mdpi.com]

- 12. jenabioscience.com [jenabioscience.com]

- 13. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Support Center: Storage and Handling of Triazolyl Anilines

Welcome to the technical support guide for triazolyl anilines. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of these valuable compounds. Triazolyl anilines, which merge the stable triazole ring with the reactive aniline moiety, require specific storage and handling considerations to prevent degradation. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid triazolyl aniline compounds?

A1: The primary goal for storing solid triazolyl anilines is to mitigate exposure to the three main degradation catalysts: oxygen, moisture, and light. Aromatic amines are particularly susceptible to air oxidation, which often manifests as a color change (e.g., from white/off-white to yellow/brown).[1]

For optimal stability, we recommend the following conditions:

-

Temperature: Store at low temperatures, ideally at +4°C for long-term storage.[2] For short-term storage, temperatures should not exceed 30°C (86°F).[3]

-

Atmosphere: The most critical factor is to limit oxygen exposure. Store the compound in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[2] This directly prevents the oxidation of the aniline group.

-

Light: Protect the compound from light by using amber glass vials or by storing clear vials in a dark place (e.g., a light-proof box).[2] Photodegradation can be a significant issue for some aromatic derivatives.

-

Humidity: Amines are often hygroscopic, meaning they absorb moisture from the air, which can lead to hydrolysis or other unwanted reactions.[3] Storing in a desiccator or a controlled low-humidity environment is highly advisable.

| Parameter | Recommended Condition | Rationale |

| Temperature | +4°C (Long-term) / <30°C (Short-term) | Minimizes volatility and slows degradation kinetics.[2][3] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aniline moiety.[1][2] |

| Light | Dark (Amber vials or stored in the dark) | Prevents photodegradation.[2] |

| Humidity | Dry / Desiccated | Prevents hydrolysis and byproduct formation.[3] |

Q2: How stable is the triazole ring itself?

A2: The 1,2,4-triazole ring is generally a very stable aromatic system.[2] It is resistant to cleavage under typical acidic and basic conditions, redox reactions, and metabolic degradation.[4][5] This inherent stability is one of the reasons it is a favored scaffold in medicinal chemistry.[6] However, extremely harsh conditions, such as concentrated acids or bases at elevated temperatures, can lead to hydrolysis or molecular rearrangement.[2] The specific substituents on the ring can also influence its reactivity.[4]

Q3: My triazolyl aniline is stored as a solution. What additional precautions should I take?

A3: The stability of triazolyl anilines in solution is highly dependent on the solvent, pH, and concentration.

-

Solvent Choice: Use high-purity, anhydrous solvents. Protic solvents may participate in degradation reactions, while residual water can promote hydrolysis.

-

pH: The stability of aromatic amines can be pH-dependent. Acidic conditions might protonate the aniline nitrogen, potentially reducing its susceptibility to oxidation but could be problematic if other acid-labile groups are present. A stability study across a relevant pH range (e.g., pH 4, 7, and 9) is recommended for aqueous solutions.[2]

-

Degassing: For solutions, especially in protic solvents, degassing the solvent before use and blanketing the final solution with an inert gas can significantly extend its shelf life by removing dissolved oxygen.

-

Storage: Store solutions frozen (-20°C or -80°C) and protected from light. Before use, allow the solution to equilibrate to room temperature completely and vortex gently to ensure homogeneity, as some compounds can precipitate upon freezing.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Issue 1: My solid triazolyl aniline has changed color over time.

-

Potential Cause: This is a classic sign of oxidation of the aniline functional group.[7] Exposure to air and/or light is the most likely culprit.

-

Troubleshooting Steps:

-

Assess Purity: The first step is to determine if the color change is associated with significant degradation. Use an appropriate analytical method, such as HPLC-UV or LC-MS, to check the purity against a reference standard or the initial batch data. (See Protocol 2 ).

-

Review Storage: Confirm that the compound has been stored under an inert atmosphere and protected from light. If not, the storage protocol needs to be revised immediately.

-

Purification: If purity has decreased significantly, repurification by recrystallization or column chromatography may be necessary.

-

Prevention: After purification, or for new batches, immediately store the compound under the optimal conditions outlined in the FAQs and Protocol 1 .

-

Issue 2: I'm seeing a new, unexpected peak in my HPLC/LC-MS analysis.

-

Potential Cause: This could be a degradation product, a residual impurity from synthesis, or a different polymorph.[8] Degradation is often indicated by a decrease in the area of the main peak corresponding to the appearance of the new one.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying unknown peaks.

Issue 3: My biological assay results are inconsistent or show decreased compound activity.

-

Potential Cause: The compound may be degrading in the assay medium or during incubation.

-

Troubleshooting Steps:

-

Medium Stability Check: Prepare your compound in the final assay medium (including all buffers, salts, and serum if applicable). Incubate it under the exact assay conditions (e.g., 37°C, 5% CO₂) for the duration of the experiment. Analyze samples by HPLC at time zero and at the end of the incubation period to quantify any loss of the parent compound.

-

Stock Solution Check: Re-check the purity of the stock solution used for the assay. If the stock solution has been stored for a long time or subjected to multiple freeze-thaw cycles, it may have degraded.

-

Modify Protocol: If instability is confirmed, consider reducing the incubation time, preparing fresh dilutions immediately before each experiment, or evaluating if an antioxidant can be added to the medium without interfering with the assay.

-

Experimental Protocols

Protocol 1: Standard Storage Procedure for Solid Triazolyl Anilines

-

Preparation: Ensure the compound is completely dry and free of residual solvents. A high vacuum line or vacuum oven can be used.

-

Aliquotting: If frequent use is anticipated, aliquot the bulk material into smaller, single-use vials. This minimizes the exposure of the entire batch to atmospheric conditions during each weighing.

-

Inerting: Place the opened vial(s) in a glove box or a desiccator chamber that can be purged with an inert gas.

-

Purge Cycle: Flush the chamber with dry argon or nitrogen for several minutes. If the chamber has a vacuum function, pull a vacuum and backfill with the inert gas. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

-

Sealing: Tightly cap the vials while still inside the inert atmosphere. For extra protection, wrap the cap-vial interface with Parafilm®.

-

Storage: Place the sealed vials in a labeled, light-proof container and store at the recommended temperature (e.g., +4°C).

Protocol 2: Assessing Compound Purity by HPLC

This is a general guideline; specific conditions must be optimized for your compound.

-

System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector (or Diode Array Detector) is required.

-

Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid or 10 mM ammonium acetate.

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

-

-

Gradient: Start with a high percentage of Solvent A and ramp up to a high percentage of Solvent B over 10-20 minutes to elute the compound and any potential degradation products. A typical gradient might be 5% B to 95% B.

-

Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm, or the compound's λmax).

-

Sample Prep: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile) at ~1 mg/mL. Dilute this to a working concentration of ~10-50 µg/mL with the mobile phase.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 3: Basic Forced Degradation Study

Forced degradation (or stress testing) helps identify potential degradation pathways and confirms that your analytical method can separate degradants from the parent compound.[9]

-

Prepare Stock: Create a ~1 mg/mL stock solution of the triazolyl aniline in acetonitrile or methanol.

-

Set Up Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of ~50 µg/mL.

-

Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of ~50 µg/mL.

-

Oxidative Degradation: Dilute the stock solution in a 3% hydrogen peroxide solution to a final concentration of ~50 µg/mL.

-

Control: Dilute the stock solution in pure water to the same concentration.

-

-

Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C) for a set period (e.g., 24-48 hours), protected from light.

-

Analysis: After incubation, neutralize the acidic and basic samples if necessary. Analyze all samples by the HPLC method developed in Protocol 2 .

-

Evaluation: Compare the chromatograms from the stressed samples to the control. Look for a decrease in the main peak and the appearance of new peaks, which are potential degradation products.

Caption: Simplified overview of potential degradation pathways.

References

-

Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available from: [Link]

-

1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC. Available from: [Link]

-

Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Available from: [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Available from: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available from: [Link]

-

Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Available from: [Link]

-

A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics. Jetir.Org. Available from: [Link]

-

Amine | Organic Chemistry, Structure & Uses. Britannica. Available from: [Link]

-

Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

-

Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Solvent Selection for High-Purity 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting the optimal solvent system for the purification of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline. Moving beyond simple protocols, we delve into the rationale behind solvent choice, offer detailed troubleshooting for common crystallization issues, and provide a validated experimental workflow.

Section 1: Foundational Principles (FAQs)

This section addresses the core theoretical considerations that underpin a successful purification strategy.

Q1: What are the ideal characteristics of a recrystallization solvent?

An ideal solvent for recrystallization is one where the target compound exhibits high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[1][2] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. Beyond this primary requirement, the solvent should also:

-

Selectively dissolve impurities: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after the product crystallizes).[1][3]

-

Be chemically inert: The solvent must not react with the target compound.[3]

-

Be volatile: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[1]

-

Possess a suitable boiling point: The boiling point should be high enough to provide a significant solubility difference but not so high that it exceeds the melting point of the compound, which could lead to "oiling out".[4]

Q2: What structural features of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline should guide my solvent choice?

The molecular structure of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline offers key insights into its probable solubility:

-

Aniline Moiety: The phenyl ring and the primary amine group (-NH2) introduce moderate polarity and the capacity for hydrogen bonding.

-

1,2,4-Triazole Ring: This heterocyclic ring is highly polar due to its three nitrogen atoms and can act as a hydrogen bond acceptor.

-

Ethyl Group: The -CH2CH3 group is nonpolar and aliphatic.

The combination of these features results in a molecule of moderate-to-high polarity. Therefore, the search should begin with polar solvents. Protic solvents (like alcohols) that can engage in hydrogen bonding are strong candidates. Aprotic polar solvents (like acetone or ethyl acetate) should also be screened. Highly nonpolar solvents like heptane or cyclohexane are unlikely to be effective as primary solvents but may be excellent as anti-solvents in a mixed-solvent system.

Q3: When should I use a single-solvent versus a mixed-solvent system?

A single-solvent system is preferred for its simplicity when a solvent that meets all the ideal criteria can be found.[1] However, it is often difficult to find a single solvent with the perfect solubility profile.[1]

A mixed-solvent system is employed when no single solvent is suitable.[1] This typically involves a "solvent/anti-solvent" pair:

-

Solvent: A solvent in which the compound is highly soluble, even at room temperature.

-

Anti-solvent: A solvent in which the compound is poorly soluble, but which is miscible with the primary solvent.

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added back to redissolve the precipitate, and the solution is allowed to cool slowly.[5] This technique provides fine control over the supersaturation of the solution, often leading to high-purity crystals.

Section 2: Experimental Workflow & Protocols

Solvent Selection Workflow

The following diagram outlines a logical workflow for systematically identifying and optimizing a solvent system for your compound.

Caption: Logical workflow for solvent system selection and optimization.

Data Summary: Potential Solvents for Screening

The table below summarizes a starting list of solvents for screening, their properties, and the rationale for their inclusion.

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Type | Rationale & Prediction |

| Water | 100 | 80.1 | Polar Protic | May be a poor solvent due to the aromatic ring, but could be an excellent anti-solvent with a polar organic solvent like ethanol or acetone.[5] |

| Ethanol | 78 | 24.5 | Polar Protic | High likelihood of success. The hydroxyl group can hydrogen bond with the triazole and aniline nitrogens. Expected to show good solubility when hot and lower solubility when cold.[6] |

| Isopropanol | 82 | 19.9 | Polar Protic | Similar to ethanol, a strong candidate. Its slightly lower polarity might offer a different solubility profile. |

| Acetone | 56 | 20.7 | Polar Aprotic | A good candidate due to its polarity. The lower boiling point is advantageous for easy removal.[5] |

| Ethyl Acetate | 77 | 6.0 | Moderately Polar Aprotic | Often a good choice for compounds with moderate polarity.[6] Could be a primary solvent or part of a mixed system with a nonpolar solvent. |

| Toluene | 111 | 2.4 | Nonpolar Aromatic | Unlikely to be a good single solvent, but the aromatic ring may interact favorably with the aniline portion of the molecule. Could be useful in a mixed system. |

| Heptane/Hexane | 98 / 69 | ~1.9 | Nonpolar Aliphatic | Expected to be a very poor solvent. Ideal for use as an anti-solvent with more polar solvents like Ethyl Acetate or Acetone.[5] |

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test multiple solvents using a minimal amount of crude material.

Objective: To determine the solubility of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline in various solvents at room temperature and at their boiling points.

Materials:

-

Crude 2-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline

-

Test tubes or small vials (e.g., 1-dram)

-

A selection of solvents from the table above

-

Pasteur pipettes

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Preparation: Place approximately 20-30 mg of the crude compound into each of the labeled test tubes.

-

Room Temperature Test: Add the first solvent dropwise (e.g., 0.5 mL) to the corresponding test tube.[1] Vortex or agitate the mixture for 60 seconds. Observe and record the solubility (Insoluble, Sparingly Soluble, Soluble).

-

Ideal Scenario Check: If the compound is insoluble or sparingly soluble at room temperature, proceed to the next step. If it dissolves completely, the solvent is unsuitable as a single recrystallization solvent but may be a "good" solvent for a mixed-solvent pair.

-

Hot Solubility Test: Gently heat the test tube containing the undissolved solid in a heating block or water bath to the solvent's boiling point.[3] Add more solvent dropwise, with agitation, until the solid just dissolves. Record the approximate volume of solvent used.

-

Cooling Test: Remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice-water bath.

-

Observation: Observe the formation of crystals. Note the quantity and quality of the crystals (e.g., fine powder, large needles). If no crystals form, it may indicate that too much solvent was used.[4]

-

Repeat: Repeat steps 2-6 for each solvent you wish to screen. The best single-solvent candidate will be one that dissolves the compound at its boiling point but yields a large amount of precipitate upon cooling.[2]

Section 3: Troubleshooting Guide

Q4: My compound "oiled out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a super-cooled liquid instead of a solid crystalline lattice.[7] This is often because the solution's temperature is above the melting point of your (potentially impure) compound.[4][8]

Troubleshooting Steps:

-

Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent (10-20% more) to lower the saturation temperature and ensure the compound stays in solution longer during cooling.[4][9]

-

Slow Down Cooling: Rapid cooling encourages oiling out.[10] After dissolving your compound, allow the flask to cool slowly on the benchtop, perhaps insulated with glass wool, before moving it to an ice bath.[4]

-

Lower the Boiling Point: If the problem persists, your solvent's boiling point may be too high. Consider switching to a solvent with similar properties but a lower boiling point (e.g., switching from Toluene to Benzene, or Isopropanol to Ethanol).

-

Remove Impurities: High impurity levels can significantly depress the melting point of your compound, leading to oiling.[8] Consider a preliminary purification step, like a quick filtration through a silica plug, before attempting recrystallization.

Q5: No crystals are forming even after the solution has cooled. How can I induce crystallization?

This is a common issue that typically arises from either the solution being too dilute (too much solvent was used) or the solution being supersaturated without a nucleation point.[4]

Troubleshooting Steps:

-

Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution and boil off a portion of the solvent to increase the concentration.[4][9] Then, allow it to cool again.

-

Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[4][9] The microscopic imperfections in the glass provide a surface for crystal nucleation.

-

Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cold solution.[4][9] This provides a perfect template for further crystal growth.

-

Cool to a Lower Temperature: If room temperature cooling is ineffective, place the flask in an ice-water bath or even a dry ice/acetone bath for a short period to further decrease solubility.

Q6: The recrystallization yield is very low. How can I improve it?

A low yield can be frustrating but is often correctable.

Potential Causes & Solutions:

-

Too Much Solvent: This is the most common reason for low yield, as a significant amount of the product remains dissolved in the mother liquor.[4][9] To fix this, you can concentrate the mother liquor by boiling off some solvent and cool it again to recover a second crop of crystals.

-

Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.

-

Incomplete Cooling: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (at least 20-30 minutes) to maximize precipitation before filtration.

Q7: The resulting crystals are still colored/impure. What's the next step?

If one round of recrystallization is insufficient, several options are available.

Troubleshooting Steps:

-

Second Recrystallization: Simply repeat the recrystallization process. Often, a second pass is sufficient to remove stubborn impurities.

-

Activated Charcoal Treatment: If the impurities are colored, they can sometimes be removed with activated charcoal. Add a very small amount of charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[10]

-

Switch Purification Methods: If recrystallization fails to yield a pure product, the impurities may have very similar solubility profiles to your compound. In this case, an alternative purification method like column chromatography is recommended.[4]

Q8: How does solvent choice affect crystal morphology and polymorphism, and why is this important?

The solvent does more than just dissolve and release the solute; it actively participates at the molecular level of crystal formation.

-

Morphology: The solvent can interact differently with the various faces of a growing crystal.[11] By adsorbing to a specific crystal face, a solvent can inhibit growth in that direction, leading to different crystal shapes (e.g., needles vs. plates).[11][12] This can impact downstream processing properties like filtration and powder flow.

-

Polymorphism: Polymorphs are different crystalline forms of the same compound. The choice of solvent can be a critical factor in determining which polymorph crystallizes.[12][13] This is because the solvent can influence the molecular conformation and interactions in the solution, favoring the nucleation of one crystal form over another.[14][15] For drug development professionals, controlling polymorphism is paramount, as different polymorphs can have drastically different solubilities, stabilities, and bioavailabilities.

References

-

Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

-

Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. [Link]

-

Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

-

3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

-

Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

-

Oiling Out in Crystallization - Mettler Toledo. [Link]

-

Recrystallization (help meeeeee) : r/chemistry - Reddit. [Link]

-

Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

-

Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]

-

Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. [Link]

-

Finding the best solvent for recrystallisation student sheet. [Link]

-

Crystallization of polymorphs: The effect of solvent - ResearchGate. [Link]

-

Solvent Effect on Crystal Polymorphism: Why Addition of Methanol or Ethanol to Aqueous Solutions Induces the Precipitation of the Least Stable ?? Form of Glycine | Request PDF - ResearchGate. [Link]

-

The Effect of Solvents on the Crystal Morphology of Pyriproxyfen - MDPI. [Link]

Sources

- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 2. edu.rsc.org [edu.rsc.org]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 5. Tips & Tricks [chem.rochester.edu]

- 6. scribd.com [scribd.com]

- 7. mt.com [mt.com]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. matec-conferences.org [matec-conferences.org]

- 13. researchgate.net [researchgate.net]

- 14. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Validation & Comparative

Infrared (IR) spectroscopy peaks for triazole C=N bonds

Executive Summary

In medicinal chemistry, the triazole moiety is a pharmacophore of high value, acting as a bioisostere for amide bonds and a rigid linker in "click" chemistry. However, rapid structural validation of triazole regioisomers (1,2,3- vs. 1,2,4-) remains a bottleneck. While NMR is definitive, it is resource-intensive.

This guide evaluates the Triazole Infrared (IR) Spectral Marker methodology as a high-throughput alternative. We analyze the specific vibrational modes associated with the "C=N" bond character within the aromatic ring, comparing this approach against NMR and Raman spectroscopy.

Key Finding: The "C=N" stretch in triazoles is not a localized double bond but a coupled ring skeletal vibration. Successful identification requires analyzing specific multi-band fingerprints rather than a single frequency.

Technical Deep Dive: Deconstructing the "C=N" Peak

To interpret triazole spectra accurately, researchers must abandon the concept of a localized

The Spectral Fingerprint

The "product" in this context is the specific set of IR marker bands that distinguish triazole isomers.[1]

| Feature | 1,2,3-Triazole | 1,2,4-Triazole | Mechanistic Origin |

| C=N / Ring Stretch | 1450 – 1540 cm⁻¹ | 1480 – 1530 cm⁻¹ | Coupled skeletal vibrations involving C=N and C=C bonds. |

| N=N Character | ~1540 – 1560 cm⁻¹ | ~1270 – 1285 cm⁻¹ | 1,2,3-isomer has stronger azo ( |

| Ring Breathing | ~990 – 1010 cm⁻¹ | ~1050 – 1080 cm⁻¹ | Symmetric ring expansion; often weak in IR, strong in Raman. |

| C-H Stretch | 3100 – 3150 cm⁻¹ | 3090 – 3130 cm⁻¹ | High frequency due to |

Critical Insight: The 1,2,3-triazole is significantly more polar than the 1,2,4-isomer.[1] Consequently, 1,2,3-triazoles exhibit stronger IR absorption intensities for ring stretching modes, whereas 1,2,4-triazoles often show dominant bands in Raman spectra due to higher polarizability [1][6].

Comparative Analysis: IR Markers vs. Alternatives

This section compares the IR Triazole Marker methodology against standard structural elucidation techniques.

Table 1: Performance Matrix

| Metric | IR Spectroscopy (This Method) | Raman Spectroscopy | ¹H-NMR Spectroscopy |

| Specificity for C=N | Moderate (Coupled modes) | Low (Dominanted by sym. ring breathing) | High (Indirect via chemical shift) |

| Differentiation (1,2,3 vs 1,2,4) | High (Distinct fingerprint regions) | High (Distinct low-freq modes) | Definitive (Proton counting/splitting) |

| Sample Throughput | Very High (Seconds/sample) | High | Low (Mins/sample + solvent prep) |